molecular formula C19H21N3O2 B13368674 N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide

N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide

Katalognummer: B13368674
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: RAFJQIDFADMIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core, a formylamino group, and a cyanophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions.

    Introduction of the Formylamino Group: The formylamino group is introduced via a formylation reaction, often using formic acid or formamide as the formylating agents.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is attached through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formylamino group to an amine.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Oxidized derivatives of the adamantane core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-cyanophenyl)-2-(amino)-2-adamantanecarboxamide
  • N-(2-cyanophenyl)-2-(hydroxyamino)-2-adamantanecarboxamide
  • N-(2-cyanophenyl)-2-(methylamino)-2-adamantanecarboxamide

Uniqueness

N-(2-cyanophenyl)-2-(formylamino)-2-adamantanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H21N3O2

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-(2-cyanophenyl)-2-formamidoadamantane-2-carboxamide

InChI

InChI=1S/C19H21N3O2/c20-10-14-3-1-2-4-17(14)22-18(24)19(21-11-23)15-6-12-5-13(8-15)9-16(19)7-12/h1-4,11-13,15-16H,5-9H2,(H,21,23)(H,22,24)

InChI-Schlüssel

RAFJQIDFADMIJC-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)C3(C(=O)NC4=CC=CC=C4C#N)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.